molecular formula C21H18O6 B5084489 Methyl 4-{[(3Z)-5-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate

Methyl 4-{[(3Z)-5-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate

Cat. No.: B5084489
M. Wt: 366.4 g/mol
InChI Key: IWMMZOIJXPGKOH-GDNBJRDFSA-N
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Description

Methyl 4-{[(3Z)-5-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester linked to a furanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3Z)-5-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with a suitable furanone precursor under acidic conditions to form the furanone intermediate. This intermediate is then esterified with methyl 4-formylbenzoate in the presence of a catalyst such as p-toluenesulfonic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3Z)-5-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 4-{[(3Z)-5-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3Z)-5-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(3Z)-5-(2,4-dimethoxyphenyl)-2-oxo-2,3-dihydrofuran-3-ylidene]methyl}benzoate: shares similarities with other benzoate esters and furanone derivatives.

    Methyl 4-formylbenzoate: A precursor in its synthesis.

    2,4-Dimethoxybenzaldehyde: Another precursor used in the synthesis.

Uniqueness

What sets this compound apart is its unique combination of a benzoate ester and a furanone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(Z)-[5-(2,4-dimethoxyphenyl)-2-oxofuran-3-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-24-16-8-9-17(18(12-16)25-2)19-11-15(21(23)27-19)10-13-4-6-14(7-5-13)20(22)26-3/h4-12H,1-3H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMMZOIJXPGKOH-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)C(=O)OC)/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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